

CCT128930: A Comparative Guide to an AKT2 Chemical Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CCT128930** with other chemical probes for analyzing AKT2 function. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.

Introduction to CCT128930

CCT128930 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT2.[1][2][3][4] Developed through fragment and structure-based drug design, it has emerged as a valuable tool for dissecting the specific roles of AKT2 in cellular signaling pathways.[2] Its selectivity is achieved by targeting a single amino acid difference between AKT and the closely related PKA kinase.[2] Dysregulation of the PI3K/AKT signaling pathway is a frequent event in cancer, making inhibitors of AKT isoforms, such as **CCT128930**, critical for both basic research and as potential therapeutic agents.[2]

Comparative Analysis of AKT2 Chemical Probes

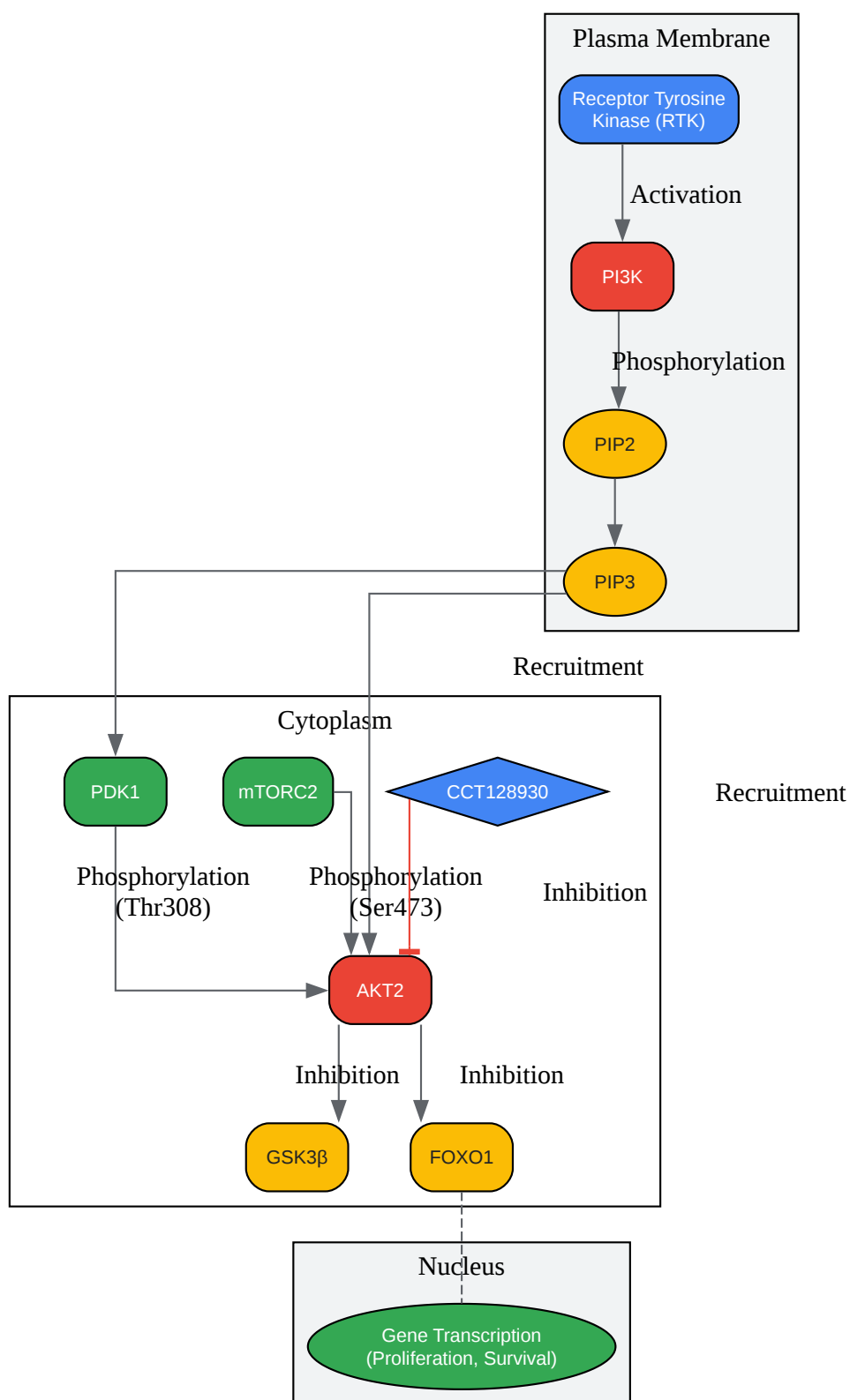
The efficacy of a chemical probe is determined by its potency and selectivity. The following table summarizes the in vitro inhibitory activity of **CCT128930** and other commonly used AKT inhibitors against AKT isoforms and key off-target kinases.

Compound	AKT1 IC50 (nM)	AKT2 IC50 (nM)	AKT3 IC50 (nM)	PKA IC50 (nM)	p70S6K IC50 (nM)	Mechanism of Action
CCT128930	-	6[1][3][4][5]	-	168[2][3]	120[2][3]	ATP-competitive
MK-2206	5[6] / 8[7] [8]	12[6][7][8]	65[6][7][8]	>10,000	-	Allosteric
Capivasertib (AZD5363)	3[9][10]	7[9] / 8[10]	7[9] / 8[10]	Similar to AKT[10]	Similar to AKT[10]	ATP-competitive
Ipatasertib (GDC-0068)	5[11]	18[11]	8[11]	3100[11]	860[11]	ATP-competitive

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

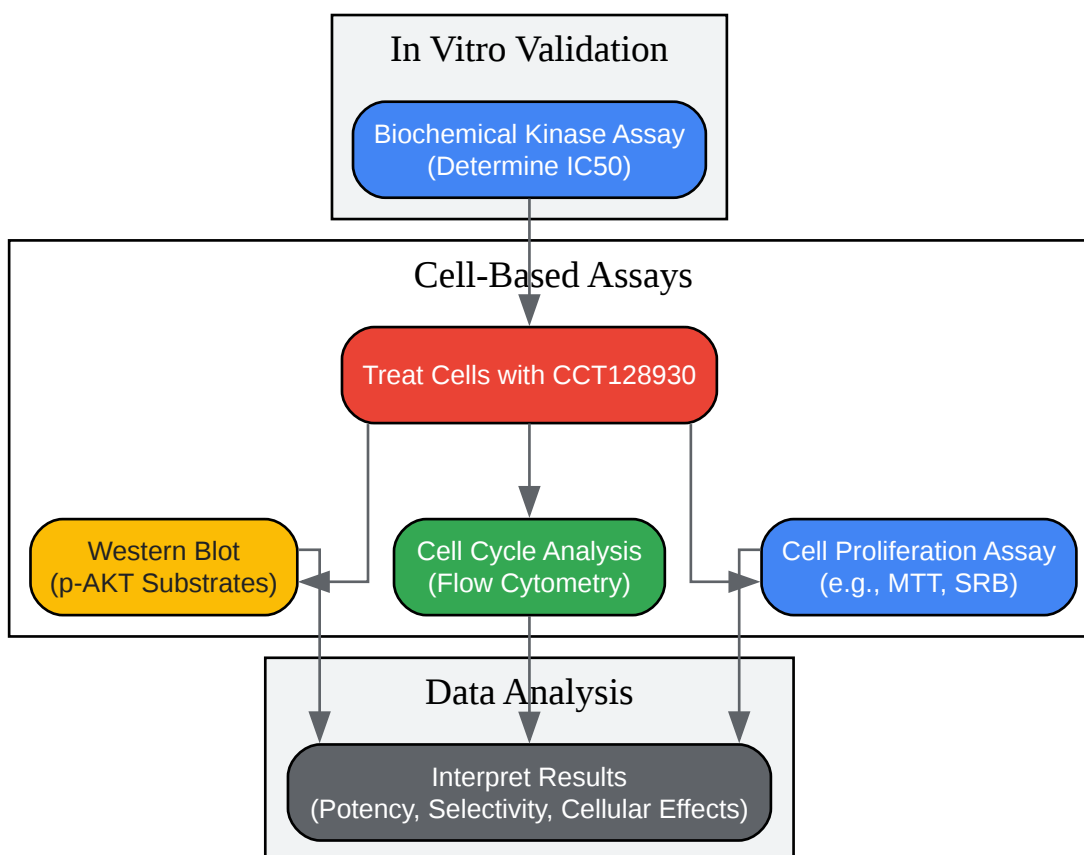
Signaling Pathway and Experimental Workflow

To understand the context in which **CCT128930** is used, the following diagrams illustrate the AKT signaling pathway and a typical experimental workflow for validating an AKT2 inhibitor.



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AKT Signaling Pathway and **CCT128930** Inhibition.



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Experimental Workflow for Validating an AKT2 Probe.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against AKT2.

Materials:

- Recombinant human AKT2 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[[12](#)]

- Peptide substrate (e.g., a synthetic peptide with an AKT recognition motif)
- ATP (at a concentration close to the K_m for AKT2)
- **CCT128930** and other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Microplate reader

Procedure:

- Prepare serial dilutions of **CCT128930** and other test compounds in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
- Add the diluted compounds to the wells. Include a DMSO-only control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Substrate Phosphorylation

This protocol is to assess the in-cell activity of **CCT128930** by measuring the phosphorylation of downstream AKT substrates.

Materials:

- Cell line of interest (e.g., a cancer cell line with an activated PI3K/AKT pathway)
- Cell culture medium and supplements
- **CCT128930**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-phospho-GSK3 β (Ser9), anti-phospho-PRAS40 (Thr246), anti-phospho-FOXO1 (Thr24), and antibodies for the total proteins)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **CCT128930** for a specified time (e.g., 1-24 hours). Include a DMSO-only control.
- Lyse the cells in lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of **CCT128930** on cell cycle progression.

Materials:

- Cell line of interest
- Cell culture medium and supplements
- **CCT128930**
- Phosphate-buffered saline (PBS)
- Cold 70% ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells and treat with **CCT128930** as described for the Western blot analysis.

- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
- Incubate the cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CCT128930 is a highly potent and selective chemical probe for AKT2. Its ATP-competitive mechanism of action and favorable selectivity profile make it a superior tool for specifically interrogating AKT2 function compared to some pan-AKT inhibitors. This guide provides a framework for researchers to compare **CCT128930** with other available tools and offers standardized protocols for its in vitro and in-cell validation. The provided diagrams offer a visual representation of the signaling context and a logical workflow for experimental validation.

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- To cite this document: BenchChem. [CCT128930: A Comparative Guide to an AKT2 Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683974#cct128930-as-a-chemical-probe-for-akt2-function]

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